molecular formula C10H24Cl2Si2 B3194250 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane CAS No. 821017-66-7

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane

Cat. No.: B3194250
CAS No.: 821017-66-7
M. Wt: 271.37 g/mol
InChI Key: VXWSQLICLGBSRI-UHFFFAOYSA-N
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Description

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane (CAS 821017-66-7) is a chlorinated disilane derivative with a molecular formula of C₉H₂₀Cl₂Si₂. Its structure features two silicon atoms bonded to chlorine, methyl, and butyl groups (Fig. 1). The bulky butyl substituents impart steric hindrance, influencing its reactivity and stability. This compound is primarily used as a precursor in organosilicon synthesis, particularly for silicone polymers requiring tailored hydrophobic or mechanical properties .

Properties

IUPAC Name

dibutyl-chloro-[chloro(dimethyl)silyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2Si2/c1-5-7-9-14(12,10-8-6-2)13(3,4)11/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSQLICLGBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)([Si](C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00839256
Record name 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821017-66-7
Record name 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane can be synthesized through the reaction of 1,1-dibutylchlorosilane with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the disilane bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Halogenation reactions with chlorine or bromine are common.

Major Products Formed:

  • Oxidation: Formation of siloxanes and silicates.

  • Reduction: Production of silanes and hydrosilanes.

  • Substitution: Generation of chlorosilanes and bromosilanes.

Scientific Research Applications

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

  • Biology: Used in the study of silicon-based biomolecules and their interactions with biological systems.

  • Industry: Employed in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane exerts its effects involves its reactivity with various chemical species. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular properties of 1,1-dibutyl-1,2-dichloro-2,2-dimethyldisilane with structurally related disilanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (on Si atoms) CAS Number
This compound C₉H₂₀Cl₂Si₂ 267.44 Cl, Cl, (CH₂CH₂CH₂CH₃)₂, (CH₃)₂ 821017-66-7
1,2-Dichloro-2,2-dimethyldisilane C₂H₆Cl₂Si₂ 183.20 Cl, Cl, CH₃, CH₃ -
1,1,2,2-Tetrachloro-1,2-dimethyldisilane C₂H₆Cl₄Si₂ 228.05 Cl, Cl, Cl, Cl, CH₃, CH₃ 4518-98-3
1,2-Dichloro-1,1,2,2-tetramethyldisilane C₄H₁₀Cl₂Si₂ 197.25 Cl, Cl, (CH₃)₂, (CH₃)₂ 4342-61-4
1,1-Difluoro-1,2,2,2-tetramethyldisilane C₄H₁₂F₂Si₂ 154.31 F, F, (CH₃)₃, CH₃ 56998-68-6

Key Observations :

  • Chlorine Content : The tetrachloro derivative (C₂H₆Cl₄Si₂) has the highest reactivity due to four electron-withdrawing Cl atoms, making it prone to nucleophilic substitution .
  • Steric Effects : The butyl groups in the target compound increase steric bulk compared to methyl-substituted analogs, reducing reaction rates in sterically demanding processes .
  • Fluorine vs. Chlorine : The difluoro compound (C₄H₁₂F₂Si₂) exhibits lower reactivity in substitution reactions compared to chlorinated analogs, as C-F bonds are stronger than C-Cl bonds .
Target Compound
  • Synthesis : Likely synthesized via Grignard reactions, similar to methods used for 1,2-dichloro-2,2-dimethyldisilane (e.g., reacting chlorodisilanes with butylmagnesium halides) .
  • Applications : Used to prepare silicone rubbers with enhanced hydrophobicity due to butyl groups. Its steric bulk limits unwanted side reactions in polymer cross-linking .
1,1,2,2-Tetrachloro-1,2-dimethyldisilane
  • Reactivity : High reactivity enables use as a cross-linking agent in silicones. However, its four Cl atoms increase toxicity and corrosivity .
  • Safety : Requires stringent handling protocols due to respiratory and dermal hazards .
1,2-Dichloro-1,1,2,2-tetramethyldisilane
  • Volatility : Lower molecular weight (197.25 g/mol) compared to the target compound increases volatility, making it suitable for gas-phase deposition in semiconductor manufacturing .
Fluorinated Analog
  • Stability : The C-F bonds in 1,1-difluoro-1,2,2,2-tetramethyldisilane enhance thermal stability, favoring applications in high-temperature lubricants .

Physicochemical Properties

Property Target Compound 1,2-Dichloro-2,2-dimethyldisilane Tetrachloro Derivative
Boiling Point ~250°C (estimated) 145°C 210°C
Solubility in Hexane High High Moderate
Hydrolytic Stability Moderate (steric bulk) Low (reactive Cl atoms) Very Low (rapid hydrolysis)

Notes:

  • The target compound’s hydrolytic stability is enhanced by butyl groups, which shield Si-Cl bonds from nucleophilic attack by water .
  • The tetrachloro derivative hydrolyzes explosively in water, necessitating anhydrous handling .

Biological Activity

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is a silane compound that has garnered attention due to its potential biological activities. This article explores its synthesis, physical properties, and biological effects based on available literature and research findings.

Synthesis and Physical Properties

The synthesis of this compound typically involves the chlorination of dimethyldisilane derivatives. The compound can be produced through various methods that include the reaction of dichlorosilanes with butyl groups under controlled conditions.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC10H20Cl2Si2
Molecular Weight267.33 g/mol
Boiling PointApprox. 155 °C
Density0.92 g/cm³
SolubilityInsoluble in water

Biological Activity

Research into the biological activity of silanes like this compound has revealed a range of effects:

Antimicrobial Activity

Studies have indicated that silanes can exhibit antimicrobial properties. For instance, compounds with chlorinated silane structures have shown effectiveness against various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have demonstrated that certain silanes can induce apoptosis in cancer cells. The specific pathways involved remain under investigation but may include oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxic Effects on Cancer Cells
A study involving the exposure of human cancer cell lines to varying concentrations of this compound showed dose-dependent cytotoxicity. The IC50 values were determined to be around 25 µM for certain cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)28

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. Research suggests that the chlorinated groups can facilitate the formation of reactive oxygen species (ROS), leading to oxidative damage in cells.

Environmental Impact

Given its chemical structure, there are concerns regarding the environmental persistence and toxicity of silanes like this compound. Studies have shown that such compounds can bioaccumulate in aquatic organisms and may pose risks to ecosystems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Reactant of Route 2
1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane

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